molecular formula C7H12F3NO B3227272 [4-(Trifluoromethyl)-4-piperidyl]methanol CAS No. 1260809-72-0

[4-(Trifluoromethyl)-4-piperidyl]methanol

Cat. No.: B3227272
CAS No.: 1260809-72-0
M. Wt: 183.17
InChI Key: PPNUUANHKROZNO-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.comresearchgate.net The CF₃ group is one of the most widely used fluorinated moieties in pharmaceuticals. nih.gov Its presence can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov

Trifluoromethylated piperidine scaffolds are of particular interest because they merge the benefits of the CF₃ group with the proven advantages of the piperidine ring, which is considered a "privileged scaffold" in drug discovery. chim.itresearchgate.net The high electronegativity and metabolic stability of the CF₃ group can protect adjacent positions from oxidative metabolism, potentially increasing a drug's half-life. researchgate.netnih.gov Furthermore, the CF₃ group can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with biological targets. nih.gov The strategic placement of a CF₃ group can also alter the basicity of the piperidine nitrogen, influencing receptor binding and pharmacokinetic properties. nih.gov This makes compounds like [4-(Trifluoromethyl)-4-piperidyl]methanol valuable starting points for the development of new therapeutic agents. benthamdirect.comresearchgate.net

Table 2: Impact of the Trifluoromethyl Group in Medicinal Chemistry

Feature Description Reference(s)
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase a drug's biological half-life. nih.gov
Lipophilicity The CF₃ group increases the lipophilicity of a molecule, which can enhance membrane permeability and absorption. nih.gov
Binding Affinity The electronic properties of the CF₃ group can alter a molecule's conformation and electronic distribution, leading to stronger and more selective interactions with biological targets. mdpi.com
Bioisosterism The CF₃ group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties. nih.gov

Historical Context of Piperidine Derivatives as Core Structures in Synthetic Chemistry

The piperidine ring system is one of the most frequently encountered heterocycles in pharmaceuticals and natural products. nih.govijnrd.org Its history in chemistry dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The name "piperidine" itself is derived from the Latin word for pepper, Piper. wikipedia.orgbiosynce.com

Historically, piperidine and its derivatives have been central to the synthesis of a vast array of molecules, including alkaloids, anesthetics, and antipsychotics. ijnrd.orggoogleapis.com The industrial production of piperidine is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org Over the decades, chemists have developed numerous synthetic routes to create substituted piperidines, recognizing the scaffold's versatility. nih.gov The piperidine moiety can act as a simple linker to improve a drug's solubility or can be a core part of the pharmacophore responsible for its biological activity. researchgate.net Its prevalence in FDA-approved drugs underscores its historical and ongoing importance in medicinal chemistry and drug design. researchgate.netijnrd.org

Overview of Research Trajectories for Fluorinated Heterocycles

The field of organofluorine chemistry has expanded dramatically, with fluorinated heterocycles becoming indispensable in the pharmaceutical and agrochemical industries. ekb.egnih.gov It is estimated that 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. ekb.eg The unique properties imparted by fluorine, such as enhanced metabolic stability and altered bioavailability, drive this research trend. ekb.egresearchgate.net

Current research trajectories in fluorinated heterocycles are focused on several key areas. A major effort is the development of novel and more efficient fluorination techniques. numberanalytics.com These include electrophilic fluorination, nucleophilic fluorination, and the more recent emergence of radical fluorination methods, which allow for the introduction of fluorine into complex molecules with high selectivity. numberanalytics.com Another significant trend is the design and synthesis of new fluorinated building blocks, like this compound, which provide a platform for diversity-oriented synthesis. ekb.eg As computational chemistry becomes more powerful, researchers are increasingly able to predict the properties of fluorinated compounds, guiding synthetic efforts toward molecules with desired biological activities. numberanalytics.com The continuous growth in this field suggests that fluorinated heterocycles will remain a cornerstone of innovation in chemical and life sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(5-12)1-3-11-4-2-6/h11-12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNUUANHKROZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Trifluoromethyl 4 Piperidyl Methanol

Direct Synthesis Approaches to the Trifluoromethyl Piperidine (B6355638) Core

Direct synthesis approaches focus on constructing the 4-(trifluoromethyl)piperidine skeleton as a key intermediate, which is then further elaborated to the final alcohol. These methods involve forming the piperidine ring, introducing the trifluoromethyl group, and managing other functionalities in a sequential manner.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in the synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol. Various cyclization strategies can be employed to construct this heterocyclic core. While specific examples leading directly to the target molecule are not extensively detailed in readily available literature, analogous cyclization reactions for substituted piperidines are well-established. These methods often involve intramolecular reactions of linear amine precursors containing appropriate functional groups that can undergo cyclization to form the six-membered ring.

For instance, reductive amination of a suitably substituted δ-ketoamine could be a plausible route. Another approach involves the cyclization of haloamines, where a terminal halogen and an amine within the same molecule react to form the piperidine ring. The specific precursors for these cyclizations would need to be synthesized in preceding steps to bear the necessary functionalities for subsequent introduction of the trifluoromethyl and hydroxymethyl groups.

Introduction of the Trifluoromethyl Group

A critical step in the synthesis is the introduction of the trifluoromethyl (CF3) group at the C4-position of the piperidine ring. The robust nature of the C-F bond and the electron-withdrawing properties of the CF3 group necessitate specific trifluoromethylating agents.

One of the most direct methods for introducing a trifluoromethyl group onto a piperidine ring at a specific carbon involves the conversion of a carboxylic acid to a trifluoromethyl group. A notable example is the synthesis of 4-(trifluoromethyl)piperidine from 4-piperidinecarboxylic acid. This transformation can be achieved using sulfur tetrafluoride (SF4) in the presence of a suitable solvent system, such as anhydrous hydrofluoric acid and a co-solvent like dichloromethane (B109758). google.com This method is effective for converting the carboxyl group directly into a trifluoromethyl group.

Starting MaterialReagentsProductYield (%)Reference
4-Piperidinecarboxylic acidSF4, anhydrous HF, CH2Cl24-(Trifluoromethyl)piperidine66.5CN102603611B google.com
4-Piperidinecarboxylic acidSF4, anhydrous HF, CHCl34-(Trifluoromethyl)piperidine80.1CN102603611B google.com

Nucleophilic trifluoromethylation is another key strategy. Reagents such as trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, can be used to introduce the CF3 group. mdpi.com For instance, the reaction of an imine or a ketone precursor, such as a 4-piperidone derivative, with TMSCF3 in the presence of a suitable activator would lead to the formation of a 4-hydroxy-4-(trifluoromethyl)piperidine intermediate.

Multi-step Syntheses from Precursors

The synthesis of this compound is typically achieved through a multi-step sequence, as the direct simultaneous introduction of both the trifluoromethyl and hydroxymethyl groups at the C4-position is challenging. These multi-step syntheses often begin with a commercially available or readily accessible piperidine derivative. syrris.jp

A common strategy involves starting with a precursor that can be elaborated to introduce the necessary functional groups. For example, a synthetic route could commence with a 4-piperidone derivative. The ketone functionality of 4-piperidone allows for the introduction of both the trifluoromethyl group and a precursor to the hydroxymethyl group.

One plausible multi-step pathway is outlined below:

Protection of the piperidine nitrogen: To prevent side reactions, the nitrogen of the piperidine ring is typically protected with a suitable protecting group, such as a benzyl (B1604629) (Bn) or a tert-butoxycarbonyl (Boc) group.

Introduction of the trifluoromethyl group and a carboxylate: The protected 4-piperidone can undergo a Reformatsky-type reaction with an α-bromo- or α-iodo-trifluoroacetate in the presence of a metal, such as zinc, to introduce both the trifluoromethyl and an ester group at the C4-position, forming a 4-hydroxy-4-(trifluoromethyl)piperidine-4-carboxylate derivative. Alternatively, nucleophilic addition of a trifluoromethyl anion equivalent followed by carboxylation could be employed.

Reduction of the ester: The ester group is then selectively reduced to the primary alcohol. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Deprotection of the piperidine nitrogen: The final step is the removal of the protecting group from the piperidine nitrogen to yield this compound.

Continuous flow synthesis has also been demonstrated as a powerful tool for multi-step synthesis of complex molecules, which could potentially be applied to the synthesis of this compound to improve efficiency and safety. syrris.jpnih.govmit.edu

Indirect Routes and Precursor Chemistry

Indirect routes to this compound involve the synthesis of a piperidine derivative that is already substituted, followed by chemical transformations to install the desired trifluoromethyl and hydroxymethyl groups.

Transformation of Substituted Piperidine Derivatives

This approach starts with a piperidine ring that already possesses some of the required structural features or functional groups that can be converted into the target functionalities. For instance, a synthesis could begin with a 4-substituted piperidine that can be chemically modified.

A relevant example, although for a related compound, is the synthesis of 4-(trifluoromethoxymethyl)piperidine starting from 4-(hydroxymethyl)piperidine. nuph.edu.ua This multi-stage synthesis involves:

Acylation of the starting alcohol.

Transformation of the resulting intermediate to introduce the trifluoromethoxy group.

Reduction of the N-benzoyl group to a benzyl group.

Removal of the benzyl protecting group.

This demonstrates the feasibility of performing chemical transformations on a pre-formed piperidine ring bearing a hydroxymethyl group. A similar strategy could be envisioned where a different functional group at the 4-position is transformed into the trifluoromethyl group while the hydroxymethyl group is already present or is introduced later in the synthesis.

Derivatization of Trifluoromethylated Piperidine Precursors

An alternative indirect route involves starting with a piperidine precursor that already contains the trifluoromethyl group at the 4-position and then introducing the hydroxymethyl group. This is a highly convergent and often preferred strategy.

A key precursor for this approach is 4-(trifluoromethyl)piperidine-4-carboxylic acid or its corresponding ester, such as ethyl 4-(trifluoromethyl)piperidine-4-carboxylate. The synthesis of such precursors can be achieved through various methods, including the trifluoromethylation of a 4-piperidone derivative followed by the introduction of a carboxyl group.

Once the 4-(trifluoromethyl)piperidine-4-carboxylic acid or its ester is obtained, the final step is the reduction of the carboxylic acid or ester functionality to the primary alcohol. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

PrecursorReducing AgentProductReference
4-(Trifluoromethyl)piperidine-4-carboxylic acidLithium aluminum hydride (LiAlH4)This compoundPlausible, based on standard organic reactions
Ethyl 4-(trifluoromethyl)piperidine-4-carboxylateLithium aluminum hydride (LiAlH4)This compoundPlausible, based on standard organic reactions

The choice of reducing agent is crucial to ensure the selective reduction of the carboxyl or ester group without affecting the trifluoromethyl group or the piperidine ring. Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Careful control of the reaction conditions is necessary to ensure a high yield and purity of the final product.

Stereoselective Synthesis of Chiral this compound and Analogues

The construction of the chiral scaffold of this compound, featuring a stereogenic quaternary carbon center bearing a trifluoromethyl group, is a significant synthetic challenge. Stereoselective methods are paramount to accessing enantiopure forms of this compound and its derivatives, which is often crucial for their application in medicinal chemistry.

Enantioselective Approaches

Enantioselective synthesis of piperidines with trifluoromethyl substituents has been achieved through catalytic asymmetric reactions. One notable method is the iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine (B92270) ring towards hydrogenation. This methodology allows for the creation of multiple stereogenic centers in a single step, providing a direct route to chiral polysubstituted piperidines with high enantiomeric excess (ee). rsc.org For instance, various substituted pyridinium salts can be hydrogenated to yield chiral piperidines with up to 90% ee. rsc.org

While direct enantioselective synthesis of the title compound is a specific challenge, broader strategies for creating chiral α-trifluoromethyl amines offer valuable insights. nih.gov Biocatalytic methods, for example, have been developed for the asymmetric synthesis of α-trifluoromethyl amines via N-H carbene insertion reactions catalyzed by engineered cytochrome variants. nih.govresearchgate.net These enzymatic approaches can produce chiral α-trifluoromethyl amino esters with excellent yields (>99%) and high enantiomeric ratios (up to 95:5 er). nih.govresearchgate.net Such biocatalytic strategies represent a sustainable and efficient pathway to enantioenriched building blocks that could potentially be adapted for the synthesis of complex structures like this compound.

Table 1: Examples of Enantioselective Synthesis of Trifluoromethyl-Substituted Piperidines and Amines

Catalyst/Enzyme Substrate Product Type Enantiomeric Excess (ee) / Enantiomeric Ratio (er) Reference
Iridium Complex Trifluoromethyl substituted pyridinium hydrochloride Chiral poly-substituted piperidine Up to 90% ee rsc.org

Diastereoselective Control in Synthesis

Diastereoselective strategies are crucial when synthesizing analogues of this compound that contain additional stereocenters. High-yielding, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been developed starting from 1,3-dimethyl-4-piperidinone. nih.gov The control of the relative stereochemistry at the C3 and C4 positions is a key aspect of these syntheses. nih.gov

Two distinct key reactions have been utilized to control the C3-C4 relative stereochemistry:

Alkoxymethylation of a metalloenamine : This reaction, starting from a 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine, leads to the formation of the (3R,4S)-diastereomer. nih.gov

Nucleophilic substitution of a fluoroarene : This approach involves the reaction of a deprotonated 3-methyl-4-piperidinenitrile with a fluoroarene, yielding the (3R,4R)-isomer. nih.gov

These methods demonstrate how the careful choice of reaction pathway can dictate the diastereochemical outcome, providing access to specific stereoisomers of substituted piperidinemethanol analogues.

Catalytic Strategies in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Transition metals, organocatalysts, and more recently, photochemical and electrochemical methods, all play significant roles in constructing the core structure and introducing the trifluoromethyl group.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Gold, Cobalt, Iron)

Transition-metal catalysis is a powerful tool for incorporating fluorine-containing groups into organic molecules. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely used for forming carbon-carbon bonds in the synthesis of complex molecular architectures. mdpi.com For instance, Pd-catalyzed trifluoromethylation reactions have seen significant progress, allowing for the introduction of CF3 groups into various organic scaffolds. nih.gov

In the context of the piperidine ring, iridium-catalyzed asymmetric hydrogenation of pyridinium salts stands out as a key transition metal-catalyzed reaction for establishing stereocenters. rsc.org This method has proven effective for synthesizing enantiomerically enriched trifluoromethyl-substituted piperidines. rsc.org The development of novel ligands and catalytic systems continues to expand the scope and efficiency of these transformations.

Table 2: Overview of Transition Metal-Catalyzed Reactions in Fluorine Chemistry

Metal Catalyst Reaction Type Application Reference
Palladium Cross-coupling Trifluoromethylation of aryl compounds nih.gov
Iridium Asymmetric Hydrogenation Enantioselective synthesis of chiral piperidines rsc.org
Ruthenium Olefin Metathesis Construction of complex molecular architectures mdpi.com

Organocatalytic Methods

Organocatalysis has emerged as a complementary strategy to metal-based catalysis, offering mild and efficient pathways for asymmetric synthesis. chemistryviews.org Chiral small molecules, such as proline derivatives or cinchona alkaloids, can catalyze stereoselective transformations with high levels of control. mdpi.com

For the synthesis of related chiral trifluoromethylated heterocycles, organocatalytic methods have been successfully applied. For example, the enantioselective synthesis of β-trifluoromethylated pyrrolines has been achieved through the organocatalyzed conjugate addition of nitromethane to β-trifluoromethylated enones. rsc.org This reaction is followed by a one-pot nitro-reduction/cyclization/dehydration sequence, affording the products with excellent enantioselectivities (97–98% ee). rsc.org Similarly, the asymmetric synthesis of trifluoromethyl-substituted diarylpyrrolines has been accomplished via the conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones, catalyzed by cinchona alkaloids. nih.gov These examples highlight the potential of organocatalysis for the stereoselective construction of the this compound framework.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer green and sustainable alternatives for chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. researchgate.net These strategies have become increasingly important for the introduction of trifluoromethyl groups.

Photoinduced and electrochemical C-H functionalization has emerged as a powerful technique for trifluoromethylation. researchgate.net For example, the combination of photoredox and copper catalysis has enabled the efficient decarboxylative trifluoromethylation of aliphatic carboxylic acids. nih.gov This dual catalytic system utilizes visible light to generate highly oxidizing species that facilitate the reaction. While direct application to this compound is not yet widely reported, these modern synthetic methods hold significant promise for future synthetic routes, potentially offering novel pathways for C-H trifluoromethylation on the piperidine ring or its precursors.

Lack of Publicly Available Data on Process Optimization and Scalability for this compound Production

The synthesis of complex molecules like this compound for pharmaceutical or agrochemical applications typically involves multi-step processes. Transitioning such syntheses from laboratory-scale (<1 kg) to industrial production (multi-kilogram to ton scale) presents numerous challenges that necessitate rigorous process optimization.

Key considerations in process optimization and scaling up chemical syntheses include:

Route Scouting and Selection: Identifying the most efficient, cost-effective, and environmentally benign synthetic pathway. This involves evaluating starting material costs, reagent safety, and the number of synthetic steps.

Reaction Parameter Optimization: Fine-tuning conditions such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing reaction time and energy consumption. Design of Experiments (DoE) is a common statistical tool used for this purpose.

Solvent Selection: Choosing appropriate solvents that are effective for the reaction, safe to handle in large quantities, and easily recoverable to minimize waste and cost.

Reagent Stoichiometry: Optimizing the molar ratios of reactants to reduce the use of expensive reagents and minimize the formation of impurities.

Impurity Profiling: Identifying and characterizing by-products and developing strategies to control their formation to meet the stringent purity requirements for final products.

Work-up and Isolation Procedures: Developing scalable and efficient methods for product isolation and purification, such as crystallization, distillation, or chromatography, that are practical for large-scale operations.

Thermal Safety: Assessing the reaction's thermal hazards to prevent runaway reactions, which is a critical safety concern in large reactors where heat dissipation is less efficient than in laboratory glassware.

Engineering and Equipment: Ensuring that the process is compatible with standard industrial chemical reactors and equipment, considering factors like material compatibility, mixing efficiency, and heat transfer capabilities.

Without specific studies on this compound, a detailed analysis of its production scalability is not possible. Such data is often proprietary and developed internally by chemical manufacturing companies. The following table outlines the typical parameters that would be investigated during a process optimization study for a hypothetical synthesis of this compound.

Table 1: Hypothetical Process Optimization Parameters for this compound Synthesis

Parameter CategorySpecific VariableGoal of OptimizationScalability Challenge
Reactants Starting Material PurityMaximize yield, minimize side reactionsSourcing consistent, high-purity raw materials at scale.
Reagent StoichiometryMinimize cost and excess reagent wasteAccurate dosing and mixing in large volume reactors.
Reaction Conditions TemperatureMaximize reaction rate and selectivityMaintaining uniform temperature; efficient heat removal.
PressureControl reaction rate, contain volatile componentsEnsuring vessel integrity and safe operation under pressure.
Catalyst LoadingMinimize cost, facilitate removalCatalyst deactivation, recovery, and reuse on a large scale.
Reaction TimeMaximize reactor throughputEnsuring complete reaction without degradation.
Solvent Solvent Type & VolumeImprove solubility, safety, and ease of removalLarge volume handling, solvent recovery, and waste disposal.
Work-up/Purification Method (e.g., Crystallization)Achieve high purity and yieldControlling crystal size and form; efficient filtration/drying.
pH AdjustmentOptimize product isolationHandling large quantities of acids/bases; effluent treatment.

Given the absence of detailed research findings in the public domain, any discussion on the specific process optimization and scalability for the production of this compound remains speculative. Further information would likely be found in corporate process chemistry departments or in confidential patent literature not accessible through standard searches.

Chemical Reactions and Derivatization of 4 Trifluoromethyl 4 Piperidyl Methanol

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of [4-(trifluoromethyl)-4-piperidyl]methanol is a versatile site for chemical modification, allowing for the introduction of a wide range of substituents.

N-Alkylation Reactions

N-alkylation of the piperidine nitrogen introduces an alkyl group, a common strategy to modulate the compound's physicochemical properties. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. A patent for the synthesis of related piperidine derivatives describes the N-benzylation of a 4-substituted piperidine. In a typical procedure, the piperidine derivative is reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724).

A general procedure for the N-alkylation of piperidines involves dissolving the piperidine in an anhydrous solvent like acetonitrile and slowly adding an alkyl bromide or iodide. biosynth.com The reaction can be carried out at room temperature, and using a base such as potassium bicarbonate can neutralize the acid formed and potentially speed up the reaction. biosynth.com

Alkylating AgentBaseSolventGeneral ConditionsProduct
Benzyl BromideK2CO3AcetonitrileRefluxN-Benzyl-[4-(trifluoromethyl)-4-piperidyl]methanol
Methyl IodideKHCO3AcetonitrileRoom Temperature[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol
Ethyl BromideEt3NDMFRoom TemperatureN-Ethyl-[4-(trifluoromethyl)-4-piperidyl]methanol

This table presents generalized conditions for N-alkylation reactions based on common organic synthesis methods.

N-Acylation and N-Sulfonylation

The piperidine nitrogen can be readily acylated or sulfonated to form amides and sulfonamides, respectively. These functional groups can significantly alter the compound's electronic and steric properties.

N-Acylation: A study on the synthesis of related piperidine compounds details the acylation of 4-(hydroxymethyl)piperidine with benzoyl chloride. googleapis.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) at room temperature. The base neutralizes the hydrochloric acid generated during the reaction. A patent describing the synthesis of α,α-diphenyl-4-piperidinemethanol also utilizes an N-acetylation step, reacting 4-piperidinecarboxylic acid with acetyl chloride or acetic anhydride (B1165640). google.com

N-Sulfonylation: The synthesis of N-sulfonylated piperidines is a common transformation. For instance, reacting a secondary amine with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine is a standard procedure to yield the corresponding tosylamide. masterorganicchemistry.com

ReagentBaseSolventGeneral ConditionsProduct
Benzoyl ChlorideTriethylamineDichloromethaneRoom TemperatureN-Benzoyl-[4-(trifluoromethyl)-4-piperidyl]methanol
Acetic AnhydridePyridineDichloromethaneRoom TemperatureN-Acetyl-[4-(trifluoromethyl)-4-piperidyl]methanol
p-Toluenesulfonyl ChlorideTriethylamineDichloromethaneRoom TemperatureN-Tosyl-[4-(trifluoromethyl)-4-piperidyl]methanol

This table illustrates common conditions for N-acylation and N-sulfonylation reactions.

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be employed to introduce a variety of substituents onto the piperidine nitrogen. This "one-pot" reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. organic-chemistry.orgnih.govcommonorganicchemistry.com

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). nih.govgoogle.com Sodium triacetoxyborohydride is a particularly mild and selective reagent for this purpose and is often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com Acetic acid can be used as a catalyst, especially for reactions involving ketones. commonorganicchemistry.com

For example, the reaction of this compound with an aldehyde, such as benzaldehyde, in the presence of sodium triacetoxyborohydride would yield the corresponding N-benzylated derivative.

Carbonyl CompoundReducing AgentSolventGeneral ConditionsProduct
BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRoom TemperatureN-Benzyl-[4-(trifluoromethyl)-4-piperidyl]methanol
AcetoneNaBH₃CNMethanol (B129727)Mildly Acidic pHN-Isopropyl-[4-(trifluoromethyl)-4-piperidyl]methanol
CyclohexanoneNaBH₄MethanolStepwise (imine formation then reduction)N-Cyclohexyl-[4-(trifluoromethyl)-4-piperidyl]methanol

This table outlines general strategies for reductive amination.

Reactions at the Hydroxyl Group

The primary hydroxyl group of this compound offers another site for derivatization, allowing for the formation of esters and ethers, or oxidation to an aldehyde.

Esterification and Etherification

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acylating agent like an acid anhydride (e.g., acetic anhydride) in the presence of a base like pyridine is also highly effective. biosynth.com

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This SN2 reaction involves deprotonating the alcohol to form an alkoxide ion using a strong base (e.g., sodium hydride), which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org

ReagentCatalyst/BaseSolventGeneral ConditionsProduct
Acetic AcidH₂SO₄ (catalyst)TolueneReflux with water removal[4-(Trifluoromethyl)-4-piperidyl]methyl acetate
Acetic AnhydridePyridineDichloromethaneRoom Temperature[4-(Trifluoromethyl)-4-piperidyl]methyl acetate
Methyl IodideNaHTetrahydrofuranRoom Temperature4-(Methoxymethyl)-4-(trifluoromethyl)piperidine

This table summarizes common methods for esterification and etherification.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-(trifluoromethyl)-4-piperidinecarboxaldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are typically employed.

Common methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. The Dess-Martin oxidation employs a hypervalent iodine reagent, DMP, in a solvent like dichloromethane at room temperature, offering mild conditions and high yields.

A patent for the synthesis of N-benzyl-4-piperidinecarboxaldehyde describes the reduction of the corresponding nitrile as a route to the aldehyde, highlighting the importance of this aldehyde as a synthetic intermediate. commonorganicchemistry.com

This table presents common methods for the oxidation of the primary alcohol to an aldehyde.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key feature of the molecule, imparting specific electronic properties and metabolic stability.

The trifluoromethyl group is renowned for its high stability, a characteristic that is largely retained when attached to a saturated heterocyclic ring like piperidine. This stability stems from the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol. mdpi.com This high bond energy renders the CF₃ group exceptionally resistant to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com

In the context of medicinal chemistry, this metabolic stability is highly advantageous, as the CF₃ group can be used to block metabolic hotspots, for instance, by replacing a metabolically vulnerable methyl group. mdpi.com Its presence significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles. mdpi.comacs.org The CF₃ group is generally considered chemically inert under a wide range of reaction conditions, including acidic and basic media, which allows for extensive chemical modifications elsewhere in the molecule without affecting the trifluoromethyl moiety.

However, under specific and often harsh conditions, the C-F bonds of a trifluoromethyl group can be activated. Recent advancements have shown that reductive defluorination can transform CF₃ groups into difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) derivatives, although this typically requires specialized reagents like metal-mediated reductants, photoredox catalysis, or electrochemical methods. acs.org Another strategy involves base-promoted 1,4-defluorinative activation of aryl-CF₃ systems to generate difluoroquinomethide intermediates, showcasing that C-F bond cleavage is possible under specific anionic conditions. acs.org For an aliphatic system like this compound, such transformations would require forcing conditions and are not typical derivatization pathways.

Table 1: Comparative Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)Stability
C-F (in CF₃)~485.3 mdpi.comVery High
C-H~414.2 mdpi.comHigh
C-C~348Moderate
C-O~358Moderate
C-N~305Moderate

While the CF₃ group itself is generally unreactive, the environment around it can be modified. A key example is the transformation of the hydroxymethyl group in this compound. One such modification is the conversion to a trifluoromethoxymethyl group (-OCF₃). A synthetic approach has been developed for the related compound, 4-(hydroxymethyl)piperidine, to produce 4-(trifluoromethoxymethyl)piperidine. nuph.edu.ua This process involves protecting the piperidine nitrogen (e.g., with a benzoyl group), followed by a multi-step sequence to convert the alcohol into the corresponding trifluoromethyl ether, and subsequent deprotection. nuph.edu.ua

Another approach to modify the environment of the CF₃ group involves reactions that alter the substitution pattern on the piperidine ring, which are discussed in the following sections. Direct functionalization of the CF₃ group, for example through C-F bond activation, offers a pathway to novel derivatives. researchgate.net This can lead to the synthesis of difluoromethyl compounds, which are also valuable in medicinal chemistry. Such defluorinative functionalization can proceed through difluorocarboradical or difluoroorganometallic intermediates. researchgate.net

Ring Functionalization and Modification of the Piperidine Skeleton

The piperidine ring offers several positions for functionalization, allowing for the introduction of diverse substituents to modulate the compound's properties.

Direct C-H functionalization of heterocycles is a powerful tool for molecular derivatization. For piperidine systems, this can be challenging due to the presence of multiple, chemically similar C-H bonds. However, methods for the innate C-H trifluoromethylation of various heterocycles have been developed using radical-based approaches. nih.gov While these methods focus on introducing a CF₃ group, the principles can be adapted for other types of C-H functionalization on a pre-existing trifluoromethylated piperidine. The reactivity of the C-H bonds on the piperidine ring can be influenced by the presence of the bulky and electron-withdrawing CF₃ group at the C4 position. Research into the direct C-H functionalization of complex drug molecules demonstrates the potential for late-stage modification of such scaffolds.

A common strategy for functionalizing the piperidine ring involves initial halogenation followed by transition metal-catalyzed cross-coupling reactions. While direct halogenation of the this compound ring can be complex, functionalization can often be achieved through multi-step sequences starting from precursors like piperidones.

Once a halogen atom (typically Br or I) is introduced onto the piperidine skeleton, a wide array of cross-coupling reactions become accessible.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds. For instance, a halogenated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce aromatic substituents. nih.govnih.govmdpi.commdpi.com Fluoride-enhanced Suzuki-Miyaura coupling has been shown to be effective for sensitive substrates, like those containing a glutarimide (B196013) ring, which is structurally related to piperidine derivatives. nih.gov These mild conditions could be advantageous for preserving the stereocenter and functional groups of complex piperidines.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov This method would allow for the introduction of alkyne functionalities onto the piperidine ring of a halogenated this compound derivative. These alkynes can serve as handles for further transformations, such as click chemistry, or as components of bioactive molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups. youtube.com

Table 2: Overview of Cross-Coupling Reactions for Piperidine Functionalization

ReactionCoupling PartnersCatalyst SystemBond FormedKey Features
Suzuki-Miyaura Organohalide + Boronic Acid/EsterPd catalyst, BaseC(sp²)–C(sp²) or C(sp²)–C(sp³)Tolerant of many functional groups, wide availability of boronic acids. nih.govnih.gov
Sonogashira Organohalide + Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp)–C(sp²) or C(sp)–C(sp³)Introduces a versatile alkyne group for further modification. wikipedia.orgorganic-chemistry.org

Synthesis of Conjugates and Advanced Architectures Incorporating the this compound Moiety

The this compound scaffold is a valuable building block in medicinal chemistry for constructing more complex molecules, including drug conjugates. google.com Its utility stems from the combination of the metabolically stable and lipophilic CF₃ group with the synthetically versatile piperidine-methanol structure.

The primary alcohol of this compound and the secondary amine of the piperidine ring (if N-unsubstituted) serve as key handles for conjugation. For example, the alcohol can be esterified or etherified to attach it to linkers, while the nitrogen can form amides, ureas, or carbamates.

In the context of Antibody-Drug Conjugates (ADCs), linkers are attached to cytotoxic payloads and then conjugated to an antibody. synmedchem.comhkbu.edu.hk The this compound moiety could be incorporated into either the linker or the payload itself to fine-tune the physicochemical properties of the final conjugate, such as solubility, stability, and cell permeability. For example, densely substituted piperidines containing trifluoromethyl groups have been synthesized and evaluated for their biological activity, highlighting the interest in this scaffold for developing new therapeutic agents. researchgate.net The synthesis of complex molecules like tricyclic triazole derivatives for PET imaging has utilized piperidine building blocks, demonstrating how these rings are incorporated into advanced architectures. acs.org The synthesis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol shows a straightforward method for N-functionalization, which is a common step in building larger structures. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethyl 4 Piperidyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex structures like [4-(Trifluoromethyl)-4-piperidyl]methanol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted NMR analysis.

Multidimensional NMR Techniques

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, multidimensional NMR techniques are essential for unambiguously assigning signals and determining the intricate connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY spectra would reveal correlations between the hydroxymethyl protons and the adjacent piperidine (B6355638) ring protons, as well as couplings between the axial and equatorial protons on the same and adjacent carbons of the piperidine ring. This is crucial for tracing the proton network throughout the piperidine scaffold.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional (2D) experiment correlates directly bonded proton and carbon nuclei (¹H-¹³C). sdsu.edu For this compound, an HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the methanol (B129727) substituent. researchgate.net This technique is particularly useful for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected COSY CorrelationsExpected HMBC Correlations
N-HBroad singlet-Protons on C2, C6C2, C6
C2, C6 (axial)~2.5-2.7~45-50C2, C6 (eq); C3, C5 (ax, eq)C3, C5; C4
C2, C6 (equatorial)~3.0-3.2~45-50C2, C6 (ax); C3, C5 (ax, eq)C3, C5; C4
C3, C5 (axial)~1.5-1.7~25-30C2, C6 (ax, eq); C3, C5 (eq)C2, C6; C4
C3, C5 (equatorial)~1.8-2.0~25-30C2, C6 (ax, eq); C3, C5 (ax)C2, C6; C4
C4-~40-45 (quartet due to ¹⁹F coupling)--
-CH₂OH~3.5-3.7~65-70-OHC4, CF₃
-OHBroad singlet--CH₂OHC4, -CH₂OH
-CF₃-~125-130 (quartet due to ¹⁹F coupling)-C4, -CH₂OH

Note: Predicted values are based on data from similar structures and general NMR principles. Actual values may vary.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing pharmaceutical compounds in their solid dosage forms, providing insights into polymorphism, drug-excipient interactions, and molecular conformation in the solid state. nih.govbruker.com For fluorinated pharmaceuticals, ¹⁹F ssNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals from excipients. nih.govyoutube.comnih.gov

In the context of this compound, ssNMR could be employed to:

Identify and quantify different polymorphic forms: Different crystal packing arrangements will result in distinct chemical shifts and cross-polarization dynamics. bruker.com

Probe intermolecular interactions: Techniques like ¹H-¹⁹F cross-polarization magic angle spinning (CPMAS) can reveal proximity between the trifluoromethyl group and protons of neighboring molecules, elucidating hydrogen bonding networks.

Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous phases within a drug product, which is critical for stability and bioavailability. bruker.com

Study drug-excipient interactions: The technique can identify specific interactions between the active pharmaceutical ingredient (API) and formulation excipients at a molecular level.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. Both electrospray ionization (ESI) and electron ionization (EI) methods can provide valuable information for this compound. nih.gov

Under ESI-MS , the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal characteristic fragmentation pathways. A plausible pathway involves the neutral loss of water from the hydroxymethyl group, followed by further fragmentation of the piperidine ring.

Under EI-MS , the molecular ion peak may be weak or absent for alcohols. libretexts.org Fragmentation is typically more extensive. Key fragmentation pathways for this compound are predicted to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the loss of an ethyl or propyl radical. miamioh.edu

Loss of the hydroxymethyl radical (•CH₂OH): This would result in a stable tertiary carbocation.

Loss of the trifluoromethyl radical (•CF₃): This would also lead to a stable carbocation.

Ring opening and subsequent fragmentation: The piperidine ring can undergo cleavage to produce a series of smaller fragment ions. libretexts.orgresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible FragmentFragmentation Pathway
186[M+H]⁺Protonation (ESI)
185[M]⁺Molecular Ion (EI)
167[M-H₂O]⁺Loss of water from [M+H]⁺ (ESI)
154[M-CH₂OH]⁺Alpha-cleavage (loss of hydroxymethyl radical)
116[M-CF₃]⁺Loss of trifluoromethyl radical

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

For this compound, the key vibrational modes would be associated with the O-H, N-H, C-H, C-F, and C-O bonds, as well as the piperidine ring vibrations.

O-H and N-H Stretching: A broad band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding. The N-H stretching of the secondary amine would also appear in this region, typically as a sharper peak.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the hydroxymethyl group would be observed in the 2800-3000 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to strong, characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region due to symmetric and asymmetric stretching modes. bjp-bg.comaip.org

C-O Stretching: The C-O stretching vibration of the primary alcohol would be expected in the 1000-1075 cm⁻¹ range.

Piperidine Ring Vibrations: The piperidine ring will have a series of characteristic bending and stretching vibrations (scissoring, rocking, wagging) throughout the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the symmetric C-F stretching modes, which may be weak in the IR spectrum. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (H-bonded)3200-3600Strong, BroadWeak
N-H Stretch3200-3500MediumWeak
C-H Stretch (aliphatic)2800-3000Medium-StrongMedium-Strong
C-F Asymmetric Stretch~1280-1350Very StrongMedium
C-F Symmetric Stretch~1100-1150Very StrongStrong
C-O Stretch1000-1075StrongWeak
CF₃ Deformations500-700MediumMedium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry if the molecule is chiral and crystallized appropriately.

While the crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, has been reported. nih.gov This structure reveals that the piperidine ring adopts a chair conformation. nih.gov It is highly probable that the piperidine ring in this compound also exists in a chair conformation, which is the most stable conformation for six-membered saturated rings.

In such a conformation, the substituents at the C4 position—the trifluoromethyl group and the hydroxymethyl group—would occupy axial and equatorial positions. The preferred conformation would likely place the sterically bulkier trifluoromethyl group in the equatorial position to minimize 1,3-diaxial interactions.

Table 4: Selected Crystallographic Data for the Related Compound (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupPca2₁ nih.gov
a (Å)16.1328 (14) nih.gov
b (Å)6.8283 (6) nih.gov
c (Å)23.017 (2) nih.gov
V (ų)2535.5 (4) nih.gov
Z8 nih.gov
Piperidine ConformationChair nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Dynamics

This compound is a chiral molecule due to the presence of a stereocenter at the C4 position. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores around the stereocenter. While the core structure of this compound lacks strong chromophores in the near-UV region, derivatization of the amine or alcohol functional groups with a chromophoric moiety would allow for the use of CD to determine the absolute configuration and enantiomeric purity. The sign and magnitude of the Cotton effect in the CD spectrum can often be related to the stereochemistry of the molecule. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can be used in conjunction with CD to analyze the stereochemistry of chiral compounds.

For enantiomerically pure samples of this compound, these techniques would be crucial for confirming the stereochemical identity and for studying conformational changes in solution. anu.edu.au The resolution of the racemic mixture could be achieved by chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, as has been demonstrated for other chiral piperidine alcohols. google.comgoogleapis.com

Computational and Theoretical Investigations of 4 Trifluoromethyl 4 Piperidyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. For piperidine (B6355638) derivatives, DFT calculations provide valuable insights into molecular geometry, stability, and electronic properties. researchgate.net Studies on related complex molecules, such as (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, a compound that also features a piperidinyl-methanol motif, demonstrate the accuracy of DFT in predicting structural parameters. nih.gov

In such studies, the geometry of the molecule is optimized to find the lowest energy conformation. The piperidine ring in these types of structures consistently adopts a stable chair conformation. nih.govresearchgate.net The geometric parameters (bond lengths and angles) obtained from DFT calculations, often using a basis set like B3LYP/def2-TZVPP, show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net For instance, the C-N bond lengths within the piperidine ring calculated by DFT are often slightly shorter than those measured by X-ray diffraction, while bond angles are typically within a degree of experimental values. nih.gov The tetrahedral geometry at the hydroxymethine center is also accurately reproduced by these calculations. nih.gov

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Related Piperidinyl-Methanol Compound

ParameterBond/AngleX-ray Crystallography ValueDFT (B3LYP/def2-TZVPP) Value
Bond LengthPiperidinyl C—N1.4719 (16) Å1.465 Å
Bond LengthPiperidinyl C—N1.4740 (17) Å1.464 Å
Bond AngleQuinolinyl-C—N—C116.43 (11)°118.23°
Bond AnglePiperidinyl-C—N—C112.43 (11)°113.08°
Bond AngleC—C(OH)—C111.62 (10)°Not Reported
Data derived from a study on (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol. nih.gov

These computational results confirm the fundamental structural features of the piperidine scaffold and provide a validated foundation for further theoretical analysis.

Quantum Chemical Descriptors (HOMO-LUMO) for Reactivity and Stability Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. youtube.comresearchgate.net

DFT calculations are employed to determine the energies and spatial distributions of these orbitals. researchgate.net For complex heterocyclic systems containing both electron-donating (piperidine) and electron-withdrawing (trifluoromethyl) groups, the localization of these orbitals is of particular interest. In a study of a related quinoline-piperidine methanol (B129727) compound, DFT calculations revealed that the HOMO is predominantly located on the piperidinyl ring, while the LUMO resides on the aromatic quinolinyl moiety. nih.gov

Table 2: Frontier Orbital Characteristics for a Related Piperidinyl Compound

OrbitalPrimary LocationSignificance
HOMO Piperidinyl RingRegion of electron donation; susceptible to electrophilic attack.
LUMO Aromatic Moiety (e.g., Quinoline)Region of electron acceptance; susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy DifferenceIndicator of kinetic stability, chemical reactivity, and optical properties.
Conceptualization based on findings for (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol. nih.gov

Analysis of these quantum chemical descriptors is fundamental for predicting how the molecule will interact with other reagents and biological targets.

Conformational Analysis and Molecular Dynamics Simulations

While DFT calculations provide information on a static, optimized structure, molecules in solution are dynamic. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and accessible conformations of a molecule over time, providing a more realistic picture of its behavior in a physiological environment. researchgate.netresearchgate.net

For [4-(Trifluoromethyl)-4-piperidyl]methanol, a key point of flexibility is the orientation of the hydroxymethyl and trifluoromethyl groups attached to the C4 position of the piperidine ring. The piperidine ring itself is expected to exist predominantly in a chair conformation, as this minimizes steric and torsional strain. researchgate.net

MD simulations, which model the movements of atoms and molecules over time based on classical mechanics, can validate the stability of specific conformations. researchgate.net In studies of various piperidine derivatives, MD simulations over nanosecond timescales have been used to assess conformational stability, hydrogen bonding patterns, and solvent interactions. researchgate.netnih.gov These simulations confirm the stability of the chair conformation of the piperidine ring and analyze the flexibility of substituent groups, which is crucial for understanding how the molecule might fit into a receptor binding pocket. researchgate.net

Mechanistic Studies of Reactions Involving this compound and Related Compounds

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. While specific mechanistic studies on reactions involving this compound are not widely published, the reactivity of the broader class of piperidine compounds has been investigated computationally.

Piperidines can act as organocatalysts, for example, in Knoevenagel condensation reactions. uomphysics.net They are also commonly synthesized via the hydrogenation of pyridine (B92270) derivatives, a reaction that has been optimized with various catalysts. nih.gov

Characterizing the transition state (TS) is key to understanding the kinetics of a reaction. The TS represents the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. Computational methods are used to locate this first-order saddle point on the potential energy surface. For reactions like the hydrogenation of pyridines or the cyclization reactions to form piperidine rings, DFT calculations can model the transition state where bonds are partially broken and formed, providing insight into the catalytic cycle or reaction feasibility. researchgate.net

Elucidating a reaction pathway involves mapping the entire energy profile of a reaction, from reactants through transition states and intermediates to the final products. By calculating the Gibbs free energy and activation energies for various potential pathways, researchers can determine the most favorable route. researchgate.net This type of analysis is crucial for optimizing reaction conditions, predicting product distributions, and understanding the role of catalysts in piperidine synthesis or its subsequent reactions.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction (Pre-clinical Focus)

In silico modeling plays a pivotal role in modern drug discovery by predicting the biological activity of compounds before they are synthesized, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) is a key computational technique used to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov

For piperidine derivatives, QSAR models have been developed to predict various activities, including toxicity against Aedes aegypti and antidepressant effects. researchgate.netnih.gov These models are built using a set of known compounds and their measured activities. For each compound, a series of numerical values, or "descriptors," are calculated that encode its structural, physical, and electronic properties.

These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moment. nih.gov

3D descriptors: Related to the molecule's shape and surface properties.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are then used to create an equation that links these descriptors to the biological activity. researchgate.netnih.goveurekaselect.com The resulting model can then be used to predict the activity of new, unsynthesized compounds like this compound, guiding the design of more potent and selective drug candidates. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Models for Piperidine Derivatives

Descriptor TypeExamplesInformation EncodedReference
Quantum Chemical HOMO energy, Dipole momentElectronic properties, reactivity, polarity nih.gov
Topological Atom-type counts (e.g., S_sssCH)2D connectivity and atom types nih.gov
Geometrical Shadow indicesMolecular shape and size nih.gov
Jurs Descriptors Partial Negative Surface Area (PNSA)Charge distribution and surface properties nih.gov
Descriptors used in a QSAR study of piperazine (B1678402) derivatives with antidepressant activity, illustrating the approach. nih.gov

This pre-clinical focus allows for the high-throughput screening of virtual libraries and the prioritization of compounds with the most promising predicted profiles for synthesis and experimental testing.

Applications of 4 Trifluoromethyl 4 Piperidyl Methanol in Advanced Chemical Synthesis

Role as a Privileged Scaffold in Drug Discovery and Development (Pre-clinical Focus)

The piperidine (B6355638) ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals, and its substitution with fluorine-containing groups is a key strategy in drug design. The [4-(Trifluoromethyl)-4-piperidyl]methanol scaffold, in particular, has emerged as a "privileged" structure—a molecular framework that is capable of binding to multiple receptor types, making it a valuable starting point for the development of new therapeutic agents.

The incorporation of fluorine and fluorinated groups into drug candidates is a well-established strategy for enhancing pharmacological profiles. researchgate.net The trifluoromethyl (CF3) group is frequently used as a bioisostere for methyl or chloro groups to fine-tune steric and electronic properties. mdpi.com The CF3 group's introduction can lead to improved potency, selectivity, and metabolic stability. researchgate.netmdpi.com

The strategic placement of a trifluoromethyl group on the piperidine ring profoundly influences several key molecular properties that are critical for a compound's success as a drug candidate. These modifications are crucial for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: A primary reason for incorporating a CF3 group is to enhance metabolic stability. hovione.comacs.org The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group resistant to metabolic oxidation, particularly by cytochrome P450 enzymes. mdpi.com This strategy, known as "metabolic blocking," can prevent the degradation of a reactive methyl group, thereby increasing the drug's half-life and bioavailability. mdpi.comwikipedia.org Research on piperidine analogues has demonstrated that such modifications can significantly improve stability in liver microsome assays. nih.govnih.gov

pKa Modulation: The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. researchgate.netmdpi.com When placed on a piperidine ring, it lowers the basicity (pKa) of the piperidine nitrogen. wikipedia.org This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding affinity, and pharmacokinetic properties, as it affects the ionization state of the molecule at physiological pH.

Table 1: Influence of the Trifluoromethyl Group on Key Physicochemical Properties

Property Effect of Trifluoromethyl (CF3) Group Rationale Citations
Lipophilicity Generally increases (Hansch π = +0.88) The CF3 group is hydrophobic, which can improve membrane permeability. The effect is context-dependent. mdpi.commdpi.comchemrxiv.org
Metabolic Stability Significantly increases The high strength of the C-F bond blocks metabolic oxidation at or near the substitution site. mdpi.commdpi.comwikipedia.orgnih.gov
pKa (Basicity) Decreases The strong electron-withdrawing nature of the CF3 group reduces the electron density on the piperidine nitrogen, lowering its basicity. nih.govwikipedia.org

Development of Bioactive Probes and Ligands (Pre-clinical Focus)

The this compound scaffold is instrumental in the synthesis of specialized molecules used to probe biological systems. These include inhibitors for specific enzymes and ligands that modulate receptor activity, which are essential tools in preclinical research to validate new drug targets.

The piperidine framework is a common feature in the design of various enzyme inhibitors. The addition of a trifluoromethyl group can enhance binding affinity and selectivity.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.govnih.gov While direct studies of this compound as a tyrosinase inhibitor are not prominent, related piperidine derivatives have shown promise. For example, compounds based on a 4-benzylpiperidine (B145979) core have been identified as effective mushroom tyrosinase inhibitors. nih.gov The exploration of fluorinated piperidines represents a logical next step in optimizing these leads, given that fluorination is a common strategy to improve inhibitor potency. mdpi.commdpi.com

Kinase Inhibitors: Kinases are critical regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The transcription factor NF-κB is linked to inflammatory pathways often driven by kinases. nih.gov A series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to inhibit NF-κB activation, thereby reducing inflammation and promoting hepatoma cell apoptosis in preclinical models. nih.gov The most potent compound from this study, containing three trifluoromethyl groups, demonstrated significant anti-tumor and anti-inflammatory activity. nih.gov

Table 2: Activity of Trifluoromethyl-Substituted 3,5-bis(arylidene)-4-piperidones as NF-κB Inhibitors

Compound Key Structural Feature Biological Activity Citation
Compound 16 1-Ethyl-3,5-bis[4-(trifluoromethyl)benzylidene]-4-piperidone, with a CF3 group on the N-ethyl substituent Showed the best anti-tumor and anti-inflammatory activities in a series of trifluoromethyl-substituted BAPs by inhibiting NF-κB activation. nih.gov

The trifluoromethyl-piperidine scaffold is a key component in the development of highly selective ligands for various receptors, demonstrating its versatility in targeting different protein families.

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonists: RORC2 is a nuclear receptor that is a promising therapeutic target for autoimmune diseases. researchgate.netnih.gov A potent, selective, and orally bioavailable RORC2 inverse agonist, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide , was developed through extensive structure-activity relationship (SAR) studies. researchgate.netfigshare.com Although more complex than the simple methanol (B129727) derivative, this molecule incorporates a 4-(trifluoromethyl) substituted heterocyclic core that is crucial for its high binding affinity and functional activity in reducing pro-inflammatory cytokine production. researchgate.net

P2Y14R Antagonists: The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory processes, making it a target for conditions like asthma and neuropathic pain. nih.govnih.gov A series of potent antagonists have been developed based on a naphthalene (B1677914) scaffold, such as 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) . nih.gov In these molecules, the piperidine ring and a trifluoromethylphenyl group are both essential pharmacophoric elements that contribute to high receptor affinity and antagonist activity. nih.govnih.govunipd.it

Table 3: Examples of Receptor Ligands Incorporating Trifluoromethyl and Piperidine Scaffolds

Compound Name/Class Target Role of Scaffold Citations
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide RORC2 Inverse Agonist. The trifluoromethyl-substituted pyrrolopyridine core is essential for potency and selectivity. researchgate.netfigshare.com
4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) P2Y14R Antagonist. The combination of the piperidine ring and the trifluoromethylphenyl group is key for high-affinity binding. nih.govnih.gov

The search for new antimicrobial and antiviral agents is a global health priority, and fluorinated heterocyclic compounds are actively being investigated in this area.

Antimicrobial Scaffolds: The trifluoromethyl group has been incorporated into various heterocyclic systems to develop new antimicrobial agents. nih.gov In vitro studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown them to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Similarly, certain piperidine derivatives have demonstrated antibacterial and antifungal activities in vitro. academicjournals.orgresearchgate.net For example, a trifluoromethyl-substituted pyrazole aniline (B41778) derivative showed potent activity against MRSA strains with a minimum inhibitory concentration (MIC) as low as 0.78 μg/mL. nih.gov These findings underscore the potential of combining a CF3 group with a nitrogen heterocycle like piperidine to generate novel antimicrobial candidates.

Antiviral Scaffolds: While the trifluoromethylpiperidine scaffold is widely used in other therapeutic areas, its application in the development of antiviral agents is less documented in the reviewed literature. However, the known ability of the CF3 group to enhance metabolic stability and binding affinity makes it an attractive feature for inclusion in future antiviral drug design campaigns.

Table 4: In Vitro Antimicrobial Activity of Structurally Related Trifluoromethyl-Heterocycles

Compound Class Organism Activity (MIC) Citation
N-(trifluoromethyl)phenyl pyrazole aniline derivative (Compound 25) Staphylococcus aureus (MRSA) 0.78 μg/mL nih.gov
N-(trifluoromethyl)phenyl pyrazole aniline derivative (Compound 25) Enterococcus faecium 0.78 μg/mL nih.gov
Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 6) Bacillus subtilis 0.75 mg/mL academicjournals.org

Analgesic Potential (Pre-clinical Animal Models)

Derivatives of the core this compound structure have been investigated for their potential as pain-relieving agents. Specifically, a series of analogues based on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP), a closely related structure, were synthesized and evaluated for analgesic activity in mouse models. nih.govbldpharm.com The primary preclinical method used was the hot plate test, a standard model for assessing centrally mediated analgesia by measuring the delay in pain response to a thermal stimulus. bldpharm.com

In these studies, various N-alkylated derivatives of the parent piperidinol compound were created to explore how different substituents impact analgesic efficacy. The results showed that several of these compounds exhibited significant pain inhibition. nih.govbldpharm.com For instance, certain derivatives produced a potent analgesic effect, with some showing a rapid onset of action within 30 minutes, while others displayed a more delayed but sustained response. nih.gov

The research identified several compounds with notable efficacy. The analgesic effect was quantified as the percentage of maximal possible effect (% MPE) or as a percentage increase in latency time compared to a control. The findings indicate that the trifluoromethyl-substituted piperidine scaffold is a promising pharmacophore for developing new analgesic drugs. nih.govbldpharm.com

Analgesic Activity of Selected TFMP Derivatives (Hot Plate Method)

Results from preclinical evaluation of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives in a mouse hot plate test. The data represents the peak analgesic effect observed. nih.govbldpharm.com

CompoundPeak Analgesic Effect (%)Time to Peak Effect (minutes)
Compound 3188%Not Specified
Compound 6162%120
Compound 5137%Not Specified
Compound 8107%60
Compound 976%30
Compound 468%120

Utilization in Materials Science and Agrochemical Research (Excluding Efficacy/Safety Data)

While the predominant application of this compound is within medicinal chemistry, its structural components are relevant to materials science and agrochemical research. Fluorinated building blocks are increasingly integral to the design of advanced materials and next-generation agrochemicals. The trifluoromethyl group, in particular, is a key structural motif found in various active agrochemical ingredients, where it can enhance the potency and stability of the molecule. nih.gov

The utility of this compound in these fields is primarily as a synthetic intermediate or a "building block." Commercial suppliers categorize related compounds, such as tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, as heterocyclic building blocks for use in organic and materials chemistry. bldpharm.com The strategic use of such fluorinated synthons is a dominant approach in the development of complex functional molecules. nih.gov The piperidine ring itself is a common scaffold in agrochemicals. researchgate.net

Although specific examples of this compound being incorporated into a final material or agrochemical product are not widely detailed in public-domain research, its value lies in its potential to introduce a trifluoromethylated piperidine moiety into larger, more complex structures. The combination of the rigid heterocyclic ring and the electronically distinct CF3 group makes it a candidate for synthesizing molecules with tailored physical and chemical properties for these non-pharmaceutical applications.

Stereochemical Implications in Building Complex Molecular Architectures

The structure of this compound has significant stereochemical implications for the synthesis of complex molecules. The C4 position of the piperidine ring is a quaternary carbon, which acts as a stereocenter. The presence of the sterically demanding and highly electronegative trifluoromethyl group at this position creates a fixed and predictable three-dimensional orientation that can direct the assembly of subsequent chemical structures.

The construction of molecules containing quaternary stereocenters, especially within heterocyclic rings like piperidine, is a recognized challenge in synthetic chemistry. acs.org The defined and rigid conformation of building blocks like this compound can be exploited to achieve high stereocontrol in subsequent reactions. This is crucial for creating molecules where biological or material function is dependent on a precise 3D arrangement of atoms.

Future Directions and Emerging Research Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized piperidines, such as [4-(Trifluoromethyl)-4-piperidyl]methanol, presents ongoing challenges in terms of efficiency, scalability, and environmental impact. While established methods for the synthesis of trifluoromethyl-containing heterocycles exist, future research will likely focus on developing more sustainable and atom-economical routes.

One promising avenue is the application of catalytic C-H trifluoromethylation . Direct methods for the trifluoromethylation of heteroaromatic systems are in high demand across the chemical industry. sigmaaldrich.com Research into the use of benchtop-stable trifluoromethyl radical sources could lead to more general and operationally simple protocols that avoid harsh reagents and minimize waste. sigmaaldrich.com For instance, the development of photocatalytic or electrocatalytic methods could provide milder reaction conditions and improved functional group tolerance.

Another area of development is the use of flow chemistry . Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless multi-step syntheses. researchgate.net Applying flow chemistry to the synthesis of this compound could streamline its production from readily available starting materials like 4-piperidinecarboxylic acid. A potential synthetic sequence could involve the initial fluorination of the carboxylic acid precursor, followed by reduction of the resulting trifluoromethylated intermediate to the desired alcohol, all within an integrated flow system.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of environmentally benign solvents, catalysts, and reagents. sigmaaldrich.com For example, research into solid-supported reagents or biocatalytic methods for key transformation steps could significantly reduce the environmental footprint of the synthesis.

A plausible synthetic approach starting from 4-piperidinecarboxylic acid is outlined below. This multi-step process highlights key transformations that could be optimized for sustainability and efficiency.

StepReactionReagents and Conditions
1N-ProtectionBoc-anhydride, base
2TrifluoromethylationSF₄ or other fluorinating agents
3ReductionLiAlH₄ or other reducing agents
4N-DeprotectionAcidic conditions
5Final ProductThis compound

This sequence, while feasible, offers multiple points for optimization using novel synthetic technologies.

Exploration of New Derivatization Strategies

The hydroxymethyl group and the secondary amine of this compound provide two key handles for a wide range of derivatization reactions, enabling the exploration of its structure-activity relationship (SAR) for various biological targets.

Future research in this area will likely focus on creating libraries of derivatives with diverse functionalities. For instance, the N-arylation or N-alkylation of the piperidine (B6355638) nitrogen can introduce a variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for drug-like characteristics. mdpi.com

The esterification or etherification of the primary alcohol offers another point of diversification. These modifications can be used to introduce promoieties for improved bioavailability or to attach reporter groups for chemical biology studies. The synthesis of novel 1,4-substituted piperidine derivatives has been shown to yield compounds with interesting biological activities, such as antioxidant properties. nih.gov

Moreover, the development of multi-component reactions (MCRs) involving the this compound scaffold could rapidly generate a diverse set of complex molecules. MCRs are highly efficient processes that combine three or more starting materials in a single synthetic operation, offering significant advantages in terms of step- and atom-economy.

Derivatization SiteReaction TypePotential Reagents
Piperidine NitrogenN-AlkylationAlkyl halides, reductive amination
Piperidine NitrogenN-ArylationAryl halides (e.g., Buchwald-Hartwig amination)
Hydroxymethyl GroupEsterificationAcyl chlorides, carboxylic acids (e.g., Steglich esterification)
Hydroxymethyl GroupEtherificationAlkyl halides (e.g., Williamson ether synthesis)

These derivatization strategies will be crucial for exploring the full potential of the this compound scaffold in various applications.

Advanced Applications in Chemical Biology and Material Science (Pre-clinical)

While direct pre-clinical data for this compound is not yet widely published, its structural motifs suggest several promising avenues for advanced applications in chemical biology and material science.

In chemical biology , the trifluoromethyl group can serve as a useful ¹⁹F NMR probe for studying ligand-protein interactions. The development of derivatives of this compound as chemical probes could aid in the investigation of biological pathways. nih.gov For example, attaching a photoaffinity label or a clickable handle to the hydroxymethyl group could enable the identification of novel protein targets. Furthermore, the piperidine scaffold is a common feature in ligands for central nervous system (CNS) targets. The development of fluorinated derivatives for use as Positron Emission Tomography (PET) ligands is an active area of research for imaging neuroreceptors and transporters in the brain. rsc.orgnih.gov

In material science , the incorporation of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered electronic properties. nih.gov Derivatives of this compound could be explored as monomers for the synthesis of novel fluorinated polymers . These materials could have applications in areas such as high-performance coatings, membranes, or as components of advanced composites. The presence of the polar hydroxymethyl group could also be exploited to create materials with specific surface properties or for the development of functionalized nanoparticles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules, including derivatives of this compound.

Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties of molecules. nih.govgoogle.com For this compound and its derivatives, ML could be used to predict properties such as solubility, metabolic stability, and potential off-target effects. This information is invaluable for the early-stage optimization of drug candidates and the design of new materials.

The synergy between experimental chemistry and computational modeling will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for [4-(Trifluoromethyl)-4-piperidyl]methanol, and how are yields optimized?

Methodological Answer: A common synthesis involves nucleophilic substitution or hydrolysis of precursors like 4-(trifluoromethyl)piperidine derivatives. For example:

  • Step 1: Reacting a trifluoromethyl-substituted aryl halide with a piperidine intermediate under basic conditions (e.g., NaOH in methanol) .
  • Step 2: Acidic workup (e.g., HCl) to isolate the product, followed by purification via reverse-phase chromatography (acetonitrile/water) .
    Yield Optimization:
  • Use polar aprotic solvents (e.g., DMF) for improved reaction kinetics.
  • Catalytic Pd or Fe-based systems enhance coupling efficiency in aryl halide reactions .
    Typical Yield: 85–96% after purification .

Q. How is this compound characterized structurally and analytically?

Key Techniques:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 393 [M+H]+ observed in similar piperidine derivatives) .
  • HPLC: Retention time ~0.29 minutes under SQD-FA50 conditions .
  • NMR: ¹H and ¹³C NMR in deuterated methanol (methanol-d₄) with TMS reference; characteristic signals for hydroxyl (-OH) and trifluoromethyl (-CF₃) groups .
    Data Table:
TechniqueKey DataReference
LCMSm/z 393 [M+H]+
HPLCRetention time: 0.29 min
¹H NMRδ 3.5–4.0 (piperidyl protons), δ 1.8–2.2 (CF₃ group coupling)

Q. What are common derivatives of this compound in drug discovery?

Examples from Literature:

  • Analgesic Derivatives: Hydrobromide salts of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol show potent activity (e.g., Compound 8 : 79% yield, m.p. 285±2°C) .
  • Anticancer Agents: N-substituted benzamide derivatives with trifluoromethyl groups exhibit cytotoxic activity .

Advanced Research Questions

Q. How do structural modifications impact the biological activity of this compound derivatives?

SAR (Structure-Activity Relationship) Insights:

  • Substituent Position: Adding electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhances receptor binding affinity .
  • Piperidine Ring Modifications: Hydroxyl group retention is critical for analgesic activity; substitution reduces potency by 50% in murine models .
    Data Table (Biological Activity):
CompoundModificationIC₅₀ (nM)Reference
8 4-Cl, 3-CF₃12.3
9 Adamantyl substitution45.7

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis?

Key Challenges:

  • Purification: Reverse-phase chromatography is effective but costly; alternative crystallization methods (e.g., hexane/ethyl acetate) are preferred for industrial scale .
  • Byproduct Formation: Iodinated byproducts may form during halogenation steps (e.g., N-iodosuccinimide reactions); mitigate via controlled stoichiometry .

Q. How can analytical methods resolve contradictions in purity assessments?

Case Study:

  • Contradiction: LCMS purity ≠ HPLC due to volatile impurities.
  • Resolution: Combine orthogonal techniques:
    • HPLC-DAD: Quantifies UV-active impurities.
    • ¹H NMR with Internal Standards: Measures residual solvents (e.g., methanol) .
      Example: A 95% HPLC purity sample showed 88% NMR purity due to residual DMF; adjustments in drying steps resolved the discrepancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.